molecular formula C8H5BrFIO2 B8143084 Methyl 2-bromo-6-fluoro-3-iodobenzoate

Methyl 2-bromo-6-fluoro-3-iodobenzoate

Cat. No.: B8143084
M. Wt: 358.93 g/mol
InChI Key: WBJHHPFNUVSRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-fluoro-3-iodobenzoate is a halogenated aromatic ester with a complex substitution pattern, featuring bromine (Br), fluorine (F), and iodine (I) at positions 2, 6, and 3 of the benzoate ring, respectively. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for coupling reactions (e.g., Suzuki-Miyaura or Ullmann cross-couplings) due to the distinct reactivities of its halogen substituents. Its molecular formula is C₈H₅BrFIO₂, with a molecular weight of 369.93 g/mol (calculated).

Properties

IUPAC Name

methyl 2-bromo-6-fluoro-3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJHHPFNUVSRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation and Esterification

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Complexity
Sequential HalogenationBromination → Esterification70–78%ModerateLow
DoM StrategyLithiation → Bromination80–85%HighHigh
Sandmeyer IodinationDiazotization → Iodination → Esterification58–62%ModerateModerate

Notes :

  • The DoM strategy offers superior regioselectivity but requires specialized equipment.

  • Sandmeyer iodination is cost-effective but limited by diazonium salt stability.

Reaction Optimization and Challenges

Halogen Compatibility

  • Iodine Stability : Iodine’s susceptibility to oxidative degradation necessitates inert atmospheres (N₂/Ar) during reactions.

  • Fluorine Directing Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to meta/para positions, complicating ortho-bromination.

Solvent and Catalyst Selection

  • Solvents : Ethanol and acetonitrile are preferred for halogenation due to polar aprotic properties.

  • Catalysts : Pd/C or CuI enhances iodination efficiency in DoM approaches.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 7.75 (d, J = 8.2 Hz, 1H, Ar-H), 7.15 (dd, J = 8.3, 1.5 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃).

    • ¹³C NMR : δ 167.6 (C=O), 134.4–128.3 (Ar-C), 52.1 (OCH₃).

  • Mass Spectrometry :

    • ESI-MS : m/z 358.93 [M+H]⁺.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antiviral agents.

  • Materials Science : Halogenated esters serve as precursors for liquid crystals and OLED materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Chemical Synthesis

Methyl 2-bromo-6-fluoro-3-iodobenzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique halogen substituents enhance its reactivity, making it suitable for various chemical transformations.

Key Reactions

  • Substitution Reactions : The bromine and iodine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions : The compound can undergo oxidation to yield different functional groups depending on the oxidizing agent used.

Biological Applications

Research has indicated potential biological activities for this compound. It is being investigated as a precursor in the synthesis of bioactive compounds, potentially leading to new therapeutic agents.

Case Study: Drug Development

In a study focusing on drug design, this compound was utilized to synthesize derivatives that exhibited improved pharmacokinetic properties. These derivatives showed promise in modulating cellular pathways involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Medicinal Chemistry

The compound's halogenated structure is particularly valuable in medicinal chemistry for developing new pharmaceuticals. The incorporation of fluorine and bromine atoms can significantly influence the biological activity and metabolic stability of drug candidates.

Case Study: Anticancer Research

A recent study explored the use of this compound in synthesizing compounds aimed at targeting cancer cells. The results indicated that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines, highlighting their potential as anticancer agents .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings, particularly in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and coatings with enhanced performance characteristics.

Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisBuilding block for complex organic moleculesHigh reactivity due to halogen substituents
Biological ResearchPrecursor for bioactive compoundsPotential therapeutic applications
Medicinal ChemistryDevelopment of new pharmaceuticalsImproved pharmacokinetic properties
Industrial ApplicationsUsed in advanced materials developmentUnique properties for polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-fluoro-3-iodobenzoate in chemical reactions involves the activation of the bromine, fluorine, or iodine atoms, which can undergo substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 3,6-dibromo-2-fluorobenzoate (CAS: 1214329-17-5)

  • Molecular formula : C₈H₅Br₂FO₂
  • Molecular weight : 311.93 g/mol .
  • Substituents : Bromine at positions 3 and 6, fluorine at position 2.
  • Key differences :
    • Lacks iodine, reducing molecular weight and leaving-group reactivity.
    • Bromine at position 3 vs. iodine in the target compound; iodine’s larger atomic radius enhances polarizability and nucleophilic substitution rates.
  • Applications : Used in fine chemical synthesis and as a pharmaceutical intermediate .

Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (CAS: Not provided)

  • Molecular formula : C₈H₅BrClFIO₂ (inferred).
  • Molecular weight : ~388.38 g/mol (estimated).
  • Substituents : Bromine (position 5), chlorine (position 2), fluorine (position 4), iodine (position 3).
  • Key differences :
    • Additional chlorine substituent increases molecular weight and steric hindrance.
    • Substitution pattern alters electronic effects (e.g., chlorine’s electron-withdrawing nature at position 2 may direct reactivity differently).
  • Applications : Likely employed in specialized coupling reactions or agrochemical synthesis .

Generalized Comparison of Physical and Reactivity Properties

Property Methyl 2-bromo-6-fluoro-3-iodobenzoate Methyl 3,6-dibromo-2-fluorobenzoate Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate
Molecular weight (g/mol) 369.93 311.93 ~388.38 (estimated)
Halogen reactivity I > Br > F (position-dependent) Br > F I > Br > Cl > F
Solubility Low in polar solvents; moderate in DCM Similar to target compound Likely lower due to Cl substitution
Thermal stability Moderate (iodine may degrade under light) Higher (no iodine) Moderate (Cl and I introduce instability)

Biological Activity

Methyl 2-bromo-6-fluoro-3-iodobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_9H6_6BrF I O2_2
  • Molecular Weight : Approximately 340.94 g/mol

The compound features multiple halogen substituents, which significantly influence its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine, fluorine, and iodine atoms allows the compound to form halogen bonds, enhancing binding affinity and specificity towards target biomolecules such as enzymes and receptors.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways crucial for cellular functions.
  • Protein Interaction : It has shown potential in affecting protein interactions, which can be pivotal in therapeutic contexts, particularly in diseases where such interactions are disrupted.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.

Cytotoxicity and Therapeutic Potential

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells, indicating its potential as a chemotherapeutic agent. However, comprehensive studies are required to elucidate the precise mechanisms involved and the therapeutic window of this compound .

Case Studies

  • Inhibition of T3SS in Pathogenic Bacteria :
    • A study investigated the compound's ability to inhibit the Type III secretion system (T3SS) in C. rodentium, a model organism for studying pathogenicity. Results showed that at concentrations around 50 µM, this compound could significantly reduce T3SS activity, suggesting a mechanism for its antimicrobial effects .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies have been conducted to understand how variations in the structure affect biological activity. These studies highlighted the importance of halogen positioning and substitution patterns in influencing the compound's reactivity and interaction with biological targets .

Comparison with Similar Compounds

Compound NameMolecular Weight (g/mol)Biological Activity
This compound340.94Potential enzyme inhibitor; antimicrobial properties
Methyl 2-bromo-6-cyano-4-iodobenzoate340.94Inhibits specific enzymes; affects protein interactions
Methyl 4-bromo-2-cyano-6-iodobenzoate340.94Similar enzyme inhibition; different selectivity

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions via splitting patterns (e.g., coupling constants for fluorine at ~160 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] at 358.85 g/mol) and fragmentation patterns .
  • X-ray Crystallography : ORTEP-3 software aids in generating 3D molecular models to resolve ambiguities in stereoelectronic effects .

How do steric and electronic effects of the bromo, fluoro, and iodo substituents impact cross-coupling reactions (e.g., Suzuki or Ullmann couplings)?

Q. Advanced

  • Electronic effects : The electron-withdrawing fluorine atom activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Iodo and bromo groups act as leaving groups in cross-couplings, with iodine’s lower bond dissociation energy favoring oxidative addition in Pd-catalyzed reactions .
  • Steric hindrance : The bulky iodine atom at the 3-position may slow coupling kinetics, requiring optimized ligands (e.g., XPhos) or elevated temperatures (80–100°C) .
  • Data contradiction example : Conflicting yields in Suzuki couplings may arise from competing protodehalogenation; using anhydrous solvents (e.g., DMF) and degassed conditions mitigates this .

What strategies resolve contradictions in spectroscopic data during structural characterization?

Q. Advanced

  • Multi-technique validation : Combine NMR, IR, and X-ray data. For example, unexpected NOE correlations in NMR may indicate non-planar conformations, resolved via crystallography .
  • Isotopic labeling : ¹⁹F NMR tracking clarifies fluorine’s electronic environment in competing reaction pathways .
  • Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies (IR) and chemical shifts (NMR) to cross-validate experimental data .

How is this compound utilized in synthesizing heterocyclic compounds (e.g., benzimidazoles or indoles)?

Q. Advanced

  • Benzimidazole synthesis : The iodine substituent undergoes Ullmann coupling with o-phenylenediamine derivatives, followed by cyclization under acidic conditions .

  • Indole derivatives : Pd-catalyzed cross-coupling with alkynes generates intermediates for Fischer indole synthesis .

  • Example protocol :

    StepReagents/ConditionsOutcome
    1. CouplingPd(OAc)₂, XPhos, K₂CO₃, DMF, 100°CBiaryl intermediate
    2. CyclizationHCl (conc.), refluxBenzimidazole core

What challenges arise in optimizing reaction conditions for large-scale synthesis, and how are they addressed?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification. Switch to toluene/water biphasic systems for easier extraction .
  • Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining efficiency .
  • Byproduct management : Protodeiodination byproducts are minimized using silver additives (e.g., Ag₂CO₃) to trap iodide ions .

How does the compound’s reactivity compare to analogs lacking iodine (e.g., Methyl 2-bromo-6-fluorobenzoate)?

Q. Advanced

  • Enhanced leaving-group ability : Iodine’s lower bond energy facilitates nucleophilic aromatic substitution (NAS) compared to bromine or chlorine.
  • Steric effects : The 3-iodo group increases steric bulk, reducing reaction rates in crowded transition states (e.g., Buchwald-Hartwig amination). Kinetic studies show a 30% slower rate vs. non-iodinated analogs .
  • Electronic modulation : Iodine’s polarizability stabilizes negative charge buildup in intermediates, favoring certain pathways (e.g., Meisenheimer complex formation) .

What role does this compound play in pharmaceutical intermediate synthesis?

Q. Advanced

  • Anticancer agents : Serves as a precursor for kinase inhibitors via Sonogashira coupling with terminal alkynes .
  • Antibacterial compounds : Iodine substitution enhances lipophilicity, improving membrane permeability in Gram-negative bacteria .
  • Case study : A 2023 study modified the compound into a fluorinated tubulin inhibitor, achieving IC₅₀ = 12 nM in HeLa cells via structure-activity relationship (SAR) optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.